![molecular formula C10H17ClN2O4 B2413581 N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl CAS No. 1428330-91-9](/img/structure/B2413581.png)

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

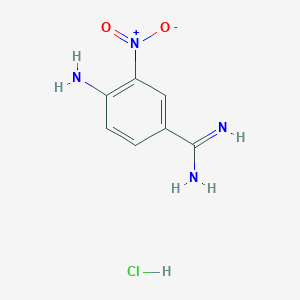

Beschreibung

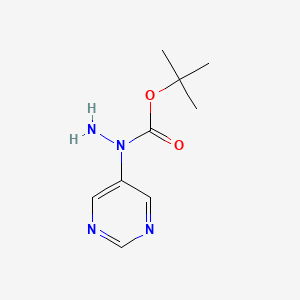

H-L-Lys(Poc)-OH (Hydrochlorid) ist ein Derivat von Lysin, einer essentiellen Aminosäure. Die Verbindung ist durch das Vorhandensein einer Prop-2-ynyloxycarbonyl (Poc)-Schutzgruppe gekennzeichnet, die an das Lysinmolekül gebunden ist. Diese Verbindung wird aufgrund ihrer Stabilität und Reaktivität häufig in der Peptidsynthese und anderen biochemischen Anwendungen eingesetzt.

Wissenschaftliche Forschungsanwendungen

H-L-Lys(Poc)-OH (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese komplexer Peptide und Proteine verwendet und dient als Baustein in der Festphasen-Peptidsynthese.

Biologie: Die Verbindung wird zur Untersuchung von Protein-Protein-Wechselwirkungen und Enzym-Substrat-Beziehungen verwendet.

Medizin: Sie wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von H-L-Lys(Poc)-OH (Hydrochlorid) beinhaltet in erster Linie seine Rolle als geschütztes Lysinderivat. Die Poc-Gruppe schützt die Aminogruppe von Lysin und verhindert unerwünschte Nebenreaktionen während der Peptidsynthese. Nach der Entfernung der Poc-Gruppe kann das Lysinmolekül an verschiedenen biochemischen Reaktionen teilnehmen, einschließlich der Peptidbindungsbildung und der enzymatischen Katalyse. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der synthetisierten Peptide oder Proteine ab .

Wirkmechanismus

Target of Action

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl, also known as (S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride, is a clickable amino acid derivative . Its primary targets are proteins, specifically recombinant proteins . The compound is used for site-specific incorporation into these proteins .

Mode of Action

The compound interacts with its targets through a bioorthogonal reaction with azides . This interaction allows for the site-specific incorporation of the compound into recombinant proteins . The compound possesses an alkyne, which is a key functional group that enables this bioorthogonal reaction .

Biochemical Pathways

The compound is involved in the synthesis of chemical probes and tools for biological applications . It is used in the construction of bacterial cells with an active transport system for unnatural amino acids . It also enables dual-color super-resolution imaging of proteins via click chemistry .

Result of Action

The compound’s action results in the creation of site-specific modifications in recombinant proteins . This allows for the precise control of protein function and the study of protein behavior in biological systems .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the specific biological system in which it is used, the presence of other compounds or proteins, and the conditions under which the bioorthogonal reaction with azides occurs .

Zukünftige Richtungen

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-L-Lys(Poc)-OH (Hydrochlorid) beinhaltet typischerweise die Schutz der Lysinaminogruppe mit der Poc-Gruppe. Der Prozess beginnt mit der Reaktion von Lysin mit Prop-2-ynyloxycarbonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Selektivität und Ausbeute zu gewährleisten. Das resultierende Produkt wird dann durch Kristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von H-L-Lys(Poc)-OH (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großen Reaktoren, um das erhöhte Volumen an Reagenzien und Lösungsmitteln zu bewältigen. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-L-Lys(Poc)-OH (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Poc-Gruppe kann unter milden sauren Bedingungen selektiv entfernt werden, wodurch eine weitere Funktionalisierung des Lysinmoleküls ermöglicht wird.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen, insbesondere unter Beteiligung der Amino- und Carboxylgruppen.

Kopplungsreaktionen: Sie kann in Peptidkopplungsreaktionen verwendet werden, um Peptidbindungen mit anderen Aminosäuren oder Peptiden zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Trifluoressigsäure (TFA) wird üblicherweise zur Entfernung der Poc-Gruppe verwendet.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können verwendet werden.

Kopplungsreaktionen: Carbodiimide wie N,N'-Dicyclohexylcarbodiimid (DCC) werden häufig in der Peptidsynthese eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen degeschützte Lysinderivate, oxidierte oder reduzierte Lysinverbindungen und Peptidketten, wenn sie in der Peptidsynthese verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nε-Boc-L-Lysinmethylester Hydrochlorid: Ein weiteres Lysinderivat mit einer Boc (tert-Butoxycarbonyl)-Schutzgruppe.

Nε-Z-L-Lysinbenzylester Hydrochlorid: Ein Lysinderivat mit einer Z (Benzyloxycarbonyl)-Schutzgruppe.

Einzigartigkeit

H-L-Lys(Poc)-OH (Hydrochlorid) ist einzigartig aufgrund des Vorhandenseins der Poc-Gruppe, die besondere Vorteile in Bezug auf Stabilität und Selektivität während der Peptidsynthese bietet. Die Poc-Gruppe lässt sich leichter unter milden Bedingungen entfernen als andere Schutzgruppen, was sie in bestimmten synthetischen Anwendungen zur bevorzugten Wahl macht .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUXGVUWYHHZTD-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428330-91-9 |

Source

|

| Record name | L-Lysine, N6-[(2-propyn-1-yloxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428330-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2413501.png)

![methyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2413506.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![2,2-dimethyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2413513.png)

![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)

![ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)

![1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2413521.png)